molecular formula C14H19ClN2O2 B1449585 Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride CAS No. 1630807-17-8

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

Cat. No.: B1449585
CAS No.: 1630807-17-8
M. Wt: 282.76 g/mol
InChI Key: BIEORKAUAONTHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride involves several steps. One common method includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as solvent recovery, waste management, and quality control to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylate groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14;/h1-5,15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEORKAUAONTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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